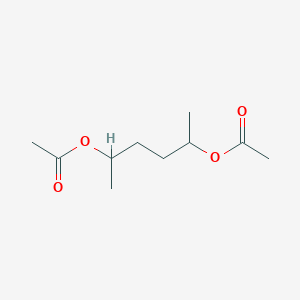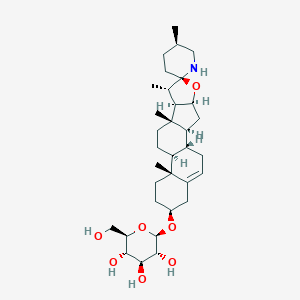
Solasodine 3-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solasodine 3-glucoside (SG), also known as solamargine, is a glycoalkaloid compound found in plants of the Solanaceae family. It has gained significant attention in the scientific community due to its potential medicinal properties. SG has been studied extensively for its anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
SG exerts its pharmacological effects through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins. SG also inhibits cell proliferation by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. In addition, SG exhibits antiviral properties by inhibiting viral entry, replication, and transcription. SG's anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Efectos Bioquímicos Y Fisiológicos
SG has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. SG also exhibits cardioprotective effects by reducing myocardial injury and improving cardiac function. Additionally, SG has been shown to exhibit hepatoprotective effects by reducing liver damage and improving liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SG has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized or extracted from plant material. SG exhibits a broad range of pharmacological activities, making it a versatile compound for various studies. However, SG also has some limitations for lab experiments. Its low solubility in water and other solvents can limit its bioavailability and efficacy. Additionally, SG can exhibit cytotoxic effects at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for SG research. One potential direction is the development of SG-based drug formulations for the treatment of various diseases such as cancer, viral infections, and inflammation. Another potential direction is the investigation of SG's potential as a natural pesticide or insecticide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying SG's pharmacological effects and to optimize its synthesis and formulation.
Métodos De Síntesis
SG can be synthesized through various methods, including extraction from plants, chemical synthesis, and biotransformation. The most common method for SG synthesis is through the extraction of plants such as Solanum nigrum, Solanum incanum, and Solanum melongena. The extraction method involves the use of solvents such as methanol, ethanol, or water to isolate SG from the plant material. Chemical synthesis of SG involves the use of various reagents and catalysts to produce the compound. Biotransformation of SG involves the use of microorganisms to convert precursor compounds into SG.
Aplicaciones Científicas De Investigación
SG has been extensively studied for its potential medicinal properties. It has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. SG has also been studied for its antiviral properties against various viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, SG has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
14197-65-0 |
|---|---|
Nombre del producto |
Solasodine 3-glucoside |
Fórmula molecular |
C33H53NO7 |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C33H53NO7/c1-17-7-12-33(34-15-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(38)28(37)27(36)25(16-35)40-30/h5,17-18,20-30,34-38H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 |
Clave InChI |
XMLLJGHZPHTUKK-GAMIEDRGSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)NC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
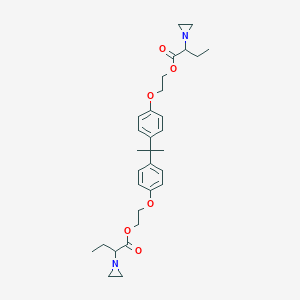
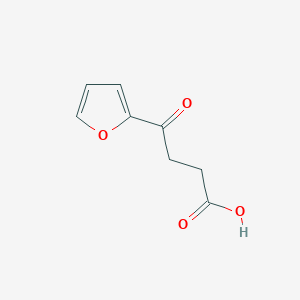
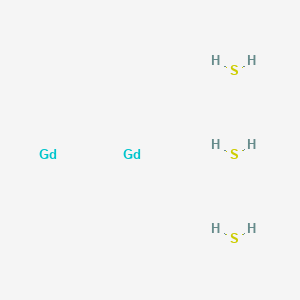
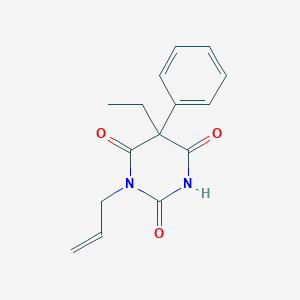
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
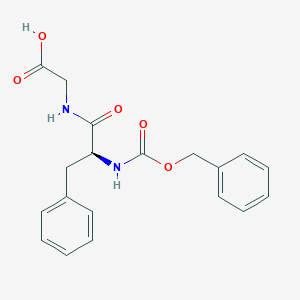
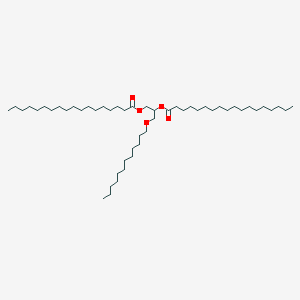
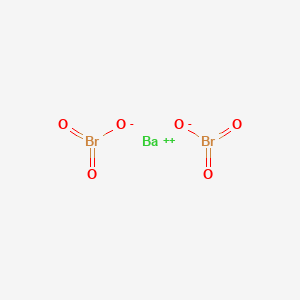
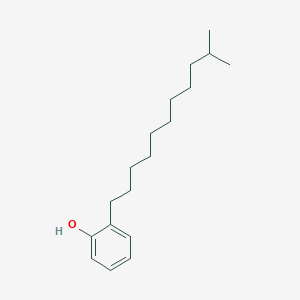
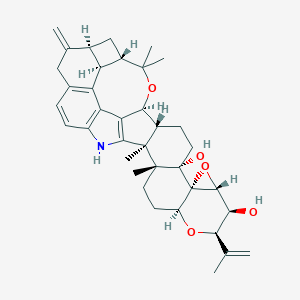
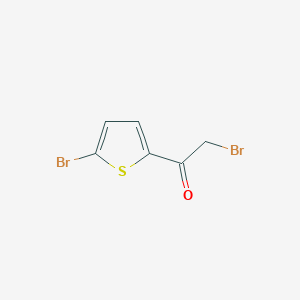
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
